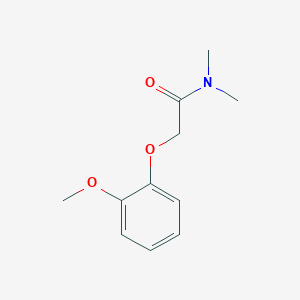![molecular formula C17H15NO5 B5873436 5-(acetyloxy)-2-[(phenylacetyl)amino]benzoic acid](/img/structure/B5873436.png)
5-(acetyloxy)-2-[(phenylacetyl)amino]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(acetyloxy)-2-[(phenylacetyl)amino]benzoic acid, also known as aspirin, is a widely used non-steroidal anti-inflammatory drug (NSAID). Aspirin is commonly used for pain relief, fever reduction, and anti-inflammatory effects. However, beyond its clinical applications, aspirin has been the subject of extensive scientific research, with a variety of potential applications in fields such as cancer research, cardiovascular disease prevention, and more.
Wirkmechanismus
Aspirin works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are involved in inflammation, pain, and fever, so by inhibiting their production, 5-(acetyloxy)-2-[(phenylacetyl)amino]benzoic acid can reduce these symptoms. Additionally, 5-(acetyloxy)-2-[(phenylacetyl)amino]benzoic acid can irreversibly acetylate COX-1, which leads to a decrease in the production of thromboxane A2, a potent platelet aggregator.
Biochemical and Physiological Effects:
Aspirin has a wide range of biochemical and physiological effects beyond its anti-inflammatory and anti-cancer properties. Aspirin has been shown to have anti-platelet effects, which can help prevent blood clots and reduce the risk of heart attacks and strokes. Additionally, 5-(acetyloxy)-2-[(phenylacetyl)amino]benzoic acid has been shown to have antioxidant effects, which can help protect against oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
Aspirin has several advantages as a research tool, including its well-established safety profile and low cost. However, 5-(acetyloxy)-2-[(phenylacetyl)amino]benzoic acid also has limitations, such as its relatively low potency compared to other drugs and its potential for non-specific effects.
Zukünftige Richtungen
There are many potential future directions for research on 5-(acetyloxy)-2-[(phenylacetyl)amino]benzoic acid. One area of interest is the development of new 5-(acetyloxy)-2-[(phenylacetyl)amino]benzoic acid derivatives with improved potency and specificity. Additionally, there is ongoing research into the use of 5-(acetyloxy)-2-[(phenylacetyl)amino]benzoic acid as a cancer prevention and treatment agent, as well as its potential use in the prevention of Alzheimer's disease. Finally, there is ongoing research into the mechanisms of action of 5-(acetyloxy)-2-[(phenylacetyl)amino]benzoic acid, which could lead to the development of new drugs with similar effects.
Synthesemethoden
Aspirin can be synthesized through the reaction of salicylic acid with acetic anhydride. The reaction is catalyzed by a small amount of sulfuric acid, and the product is purified through recrystallization. This method has been used for over a century and is still the most common way to produce 5-(acetyloxy)-2-[(phenylacetyl)amino]benzoic acid.
Wissenschaftliche Forschungsanwendungen
Aspirin has been the subject of extensive scientific research, with a variety of potential applications in fields such as cancer research, cardiovascular disease prevention, and more. One of the most well-known applications of 5-(acetyloxy)-2-[(phenylacetyl)amino]benzoic acid is its use as a blood thinner, which can help prevent heart attacks and strokes. Aspirin has also been shown to have anti-cancer effects, particularly in preventing the development of colon cancer.
Eigenschaften
IUPAC Name |
5-acetyloxy-2-[(2-phenylacetyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c1-11(19)23-13-7-8-15(14(10-13)17(21)22)18-16(20)9-12-5-3-2-4-6-12/h2-8,10H,9H2,1H3,(H,18,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNWSDYLOKQOAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=C(C=C1)NC(=O)CC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24795039 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{3-[(2-chloro-4-nitrophenyl)thio]propanoyl}pyrrolidine](/img/structure/B5873358.png)
![3-nitro-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5873374.png)

![ethyl 1-[4-(dimethylamino)benzoyl]-4-piperidinecarboxylate](/img/structure/B5873384.png)
![1-(2-thienyl)-2-[2-(trifluoromethyl)-2-imidazolidinyl]ethanone](/img/structure/B5873386.png)
![isopropyl 4-(aminocarbonyl)-5-[(cyclopentylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5873393.png)



![1-[(2,4-dimethoxyphenyl)carbonothioyl]pyrrolidine](/img/structure/B5873420.png)


![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]propanamide](/img/structure/B5873472.png)
